5-(2,6-difluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
5-(2,6-difluorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and the prop-2-en-1-ylsulfanyl group in its structure suggests that it may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-difluorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2,6-difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through a thiol-ene reaction or a similar method.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent to optimize the reaction.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the carbonyl groups in the pyrido[2,3-d]pyrimidine core.
Substitution: The fluorine atoms in the 2,6-difluorophenyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(2,6-difluorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.
Thioethers: Compounds with sulfur atoms bonded to carbon chains.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms can significantly alter the compound’s reactivity and biological activity.
Thioether Group: The prop-2-en-1-ylsulfanyl group may impart unique chemical properties, such as increased lipophilicity or reactivity.
Properties
Molecular Formula |
C16H13F2N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)-2-prop-2-enylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C16H13F2N3O2S/c1-2-6-24-16-20-14-13(15(23)21-16)8(7-11(22)19-14)12-9(17)4-3-5-10(12)18/h2-5,8H,1,6-7H2,(H2,19,20,21,22,23) |
InChI Key |
XZIDTAPMZNSLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=C(C(CC(=O)N2)C3=C(C=CC=C3F)F)C(=O)N1 |
Origin of Product |
United States |
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